molecular formula C10H5Cl3N2O3 B6314693 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone CAS No. 1855020-20-0

2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone

Cat. No.: B6314693
CAS No.: 1855020-20-0
M. Wt: 307.5 g/mol
InChI Key: GTYDQHHAZHCNIW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone is a chemical compound that features a trichloromethyl group attached to an indole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone typically involves the reaction of 5-nitroindole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the trichloromethyl group under basic conditions.

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone: Unique due to its specific substitution pattern on the indole ring.

    2,2,2-Trichloro-1-(5-amino-1H-indol-3-yl)ethanone: Similar structure but with an amino group instead of a nitro group.

    2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.

Properties

IUPAC Name

2,2,2-trichloro-1-(5-nitro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O3/c11-10(12,13)9(16)7-4-14-8-2-1-5(15(17)18)3-6(7)8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYDQHHAZHCNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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